Anémarsaponine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

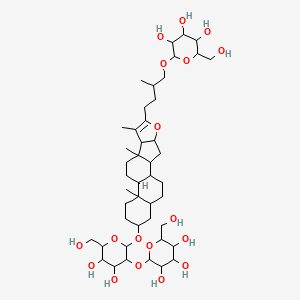

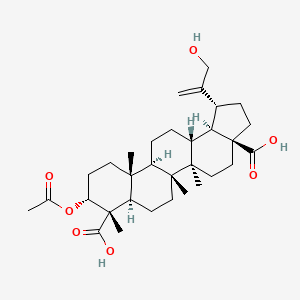

Anemarsaponin B is a steroidal saponin derived from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying steroidal saponins and their chemical properties.

Biology: Anemarsaponin B has shown promise in modulating immune responses and reducing inflammation.

Mécanisme D'action

Target of Action

Anemarsaponin B has been found to target several key proteins involved in inflammation and cellular signaling. These include the p65 subunit of NF-κB, IκBα, and proteins in the MAPK pathway such as TAK, p38, JNK, and ERK . These targets play crucial roles in immune response, inflammation, and cellular signaling .

Mode of Action

Anemarsaponin B interacts with its targets to modulate their activity. It inhibits the nuclear translocation of the p65 subunit of NF-κB by blocking the phosphorylation of IκBα . It also reduces the phosphorylation of TAK, p38, JNK, and ERK proteins in the MAPK pathway . These interactions lead to changes in cellular signaling and immune response.

Biochemical Pathways

The primary biochemical pathway affected by Anemarsaponin B is the MAPK signaling pathway . By reducing the phosphorylation of key proteins in this pathway, Anemarsaponin B can modulate cellular responses to various stimuli, including inflammation .

Result of Action

Anemarsaponin B has been shown to have anti-inflammatory effects. It reduces the expression and production of pro-inflammatory cytokines, including TNF-α and IL-6 . It also alleviates apoptosis of pancreatic histiocytes in an acute pancreatitis model . These effects suggest that Anemarsaponin B could have potential therapeutic applications in conditions characterized by inflammation and cell death.

Analyse Biochimique

Biochemical Properties

Anemarsaponin B demonstrates capabilities in reducing immune inflammation, making it a promising candidate for acute pancreatitis treatment . It interacts with key biomolecules such as lipase, amylase, TNF-α, IL-1β, IL-6, SOD, and GSH-Px . The nature of these interactions involves the reduction of inflammation and the modulation of the MAPK pathway .

Cellular Effects

Anemarsaponin B has significant effects on various types of cells and cellular processes. It influences cell function by reducing the levels of lipase, amylase, and cytokines, and increasing the levels of SOD and GSH-Px . It also impacts cell signaling pathways, specifically the MAPK pathway .

Molecular Mechanism

Anemarsaponin B exerts its effects at the molecular level through various mechanisms. It reduces the phosphorylation of TAK, p38, JNK, and ERK proteins, as well as the levels of TRAF6 protein . These binding interactions with biomolecules lead to changes in gene expression and enzyme activity, contributing to its anti-inflammatory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Anemarsaponin B can be isolated from the rhizomes of Anemarrhena asphodeloides. The isolation process typically involves extraction with methanol, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Advances in biotransformation techniques may also offer potential for more efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: Anemarsaponin B undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can alter the double bonds within the steroidal structure.

Substitution: Substitution reactions can occur at the glycosidic linkages.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Comparaison Avec Des Composés Similaires

Anemarsaponin B is part of a family of steroidal saponins, which includes:

- Timosaponin D

- Timosaponin E1

- Anemarsaponin B II

Comparison:

- Timosaponin D and E1: These compounds also exhibit anti-inflammatory and anticancer activities but differ in their glycosidic linkages and specific molecular targets .

- Anemarsaponin B II: Similar in structure to Anemarsaponin B, it has shown comparable biological activities but may differ in potency and specific applications .

Anemarsaponin B stands out due to its unique combination of anti-inflammatory and anticancer properties, making it a valuable compound for further research and potential therapeutic development .

Propriétés

IUPAC Name |

2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHLIYKWVMBBFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)

![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)

![(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate](/img/structure/B591250.png)

![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591251.png)

![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)